molecular formula C8H11NOS B3041461 Methyl(methylimino)(phenyl)-lambda6-sulfanone CAS No. 30004-67-2

Methyl(methylimino)(phenyl)-lambda6-sulfanone

Cat. No. B3041461
CAS RN: 30004-67-2
M. Wt: 169.25 g/mol
InChI Key: OQWUXWSLVBGOIX-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactivity of the compound and identifying the products formed in various reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted based on the compound’s structure and are confirmed through experimental analysis .

Scientific Research Applications

Synthesis and Properties

  • Synthesis of Lambda6-Sulfanenitrile Derivatives : A new type of lambda6-sulfanenitrile with an SN triple bond at both ends was prepared, showcasing the innovative approaches to creating sulfur-nitrogen compounds with unique structural features (Fujii et al., 2005).

  • Photoredox-Catalyzed Cascade Annulation : A method for the synthesis of benzothiophenes and benzoselenophenes via photoredox-catalyzed cascade annulation was developed, demonstrating the potential for creating complex heterocyclic compounds from simpler sulfur and selenium-containing substrates (Yan et al., 2018).

Biological and Medicinal Applications

  • Antitumor Activity : Novel 5-methyl-4-thiopyrimidine derivatives, related to sulfur-containing compounds, showed significant cytotoxicity against cancer cell lines, highlighting the potential of sulfur-nitrogen compounds in the development of new antitumor agents (Stolarczyk et al., 2018).

  • Antifilarial Agents : The synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines demonstrated good yields and promising antifilarial activity, suggesting the utility of sulfur-containing compounds in addressing parasitic infections (Singh et al., 2008).

Material Science and Catalysis

  • High Refractive Index Polyimides : Transparent aromatic polyimides derived from thiophenyl-substituted benzidines exhibited high refractive indices and small birefringence, showing the potential of sulfur-containing compounds in the development of advanced optical materials (Tapaswi et al., 2015).

  • Photocatalytic Deodorization : The study on the removal of malodorous organic sulfides using metal phthalocyanine sulfonate under visible light irradiation demonstrates the potential of sulfur-nitrogen compounds in environmental applications (Sun et al., 2008).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its mode of interaction with biological targets. This could involve binding to specific receptors, inhibition of certain pathways, etc .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first-aid measures .

properties

IUPAC Name

methyl-methylimino-oxo-phenyl-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-9-11(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWUXWSLVBGOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33993-53-2
Record name (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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